4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate
Description
This compound features a Schiff base (imine) linkage formed by the condensation of 4-aminophenol and 4-chlorobenzaldehyde, esterified with 4-(tert-butyl)benzoic acid. Key structural elements include:
- 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
- tert-Butyl-substituted aromatic ester: Increases steric bulk and stability.
The molecular formula is estimated as C₂₄H₂₁ClNO₂ (molecular weight ~390.88 g/mol). Spectroscopic signatures include a tert-butyl singlet (~1.3 ppm in ¹H NMR), aromatic proton splitting patterns, and an ester carbonyl stretch (~1720 cm⁻¹ in FTIR) .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-24(2,3)19-8-6-18(7-9-19)23(27)28-22-14-12-21(13-15-22)26-16-17-4-10-20(25)11-5-17/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQJAUCGOIGJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate typically involves the following steps:
Benzene Derivatives Formation: The starting materials include 4-chlorobenzaldehyde and 4-(tert-butyl)benzoic acid.
Condensation Reaction: These compounds undergo a condensation reaction in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Amination: The intermediate compound is then subjected to amination using an amine source, such as aniline, to introduce the amino group.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Substitution Products: Derivatives with different functional groups introduced at the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound 1 : (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone ()
- Key groups : Ketone (C=O), thiopyran ring.
- Molecular formula : C₁₂H₁₃ClOS (MW 241.05 g/mol).
- Differences vs. target : Replaces the Schiff base and tert-butyl ester with a thiopyran-ketone system. The sulfur atom in thiopyran may enhance electron-withdrawing effects, altering reactivity .
Compound 2 : tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate ()
- Key groups : Carbamate, piperidine.
- Molecular formula: C₁₇H₂₁ClNO₃ (MW 322.12 g/mol).
- Differences vs. target : The tert-butyl group is part of a carbamate (O-CO-O-t-Bu) rather than a benzoyl ester. The piperidine ring introduces basicity and conformational rigidity .
Compound 3 : 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate ()
- Key groups : Acryloyl, trimethoxyphenyl.
- Molecular formula : C₂₉H₃₀O₆ (MW 474.54 g/mol).
- Differences vs. target : Substitutes the Schiff base with an acryloyl group and trimethoxy substituents, increasing conjugation and polarity .
Compound 4 : 4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide ()
- Key groups : Sulfonamide, acetamido.
- Molecular formula : C₁₄H₁₃ClN₂O₃S (MW 324.78 g/mol).
- Differences vs.
Physical and Spectroscopic Properties
Reactivity and Stability
- Target Compound : The Schiff base is prone to hydrolysis under acidic or aqueous conditions. The tert-butyl group enhances steric protection of the ester .
- Compound 1 : The thiopyran ring may stabilize the ketone via electron donation, while sulfur could participate in redox reactions.
- Compound 2 : The carbamate group is more hydrolytically stable than esters but less than amides.
- Compound 3 : The acryloyl group enables conjugation-driven reactivity (e.g., Michael additions).
- Compound 4 : Sulfonamides are generally stable but susceptible to acidic cleavage .
Biological Activity
The compound 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate is a derivative of benzenecarboxylate with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a chlorophenyl group and a tert-butyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of similar compounds suggests that the presence of halogenated phenyl groups often enhances pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, Schiff bases derived from aromatic aldehydes and amines have shown promise in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
- A study involving related compounds demonstrated that they effectively inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The antimicrobial activity of chlorinated phenyl compounds is well-documented. The compound's structure suggests it may possess similar properties.
Research Findings:
- A related study assessed the antimicrobial efficacy of various chlorinated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a chlorophenyl moiety exhibited significant antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing effective pharmaceuticals. For This compound , SAR studies indicate that:
- The chlorine atom enhances lipophilicity and may improve membrane permeability.
- The tert-butyl group contributes steric bulk, which can affect binding affinity to biological targets.
Data Tables
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC.
- Optimize stoichiometry to avoid side products (e.g., over-alkylation).
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and tert-butyl group integrity. Compare chemical shifts with similar Schiff base esters (e.g., δ 1.3 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H] ~423.9) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 minutes) .
Basic: What are the solubility properties of this compound, and how can they influence formulation?
Methodological Answer:
- Solubility Profile : The compound is lipophilic due to the tert-butyl and aromatic groups. It is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water (<0.1 mg/mL).
- Formulation Strategies : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with ≤1% DMSO. For in vivo studies, consider nanoemulsion or cyclodextrin-based carriers .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
Analog Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or fluorinated groups) and the chlorophenyl moiety to assess electronic effects .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Example SAR Insight :
Bulky tert-butyl groups may enhance metabolic stability but reduce solubility, requiring trade-offs in lead optimization .
Advanced: How should researchers address stability issues under varying experimental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions stored at -20°C. Use amber vials to prevent photodegradation .
- Degradation Pathways : Hydrolysis of the ester bond is likely under basic conditions; Schiff base hydrolysis may occur in acidic media .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities (e.g., unreacted aldehyde) that may skew bioactivity .
Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for DMSO concentration.
Mechanistic Studies : Employ knockout models or siRNA to confirm target specificity, ruling off-target effects .
Case Study :
Discrepancies in IC values may arise from variations in ATP concentrations in kinase assays; normalize to internal controls .
Advanced: What strategies are effective for resolving spectral data contradictions (e.g., NMR shifts)?
Methodological Answer:
Database Cross-Validation : Compare observed -NMR shifts with NIST Chemistry WebBook entries for analogous Schiff bases .
Dynamic Effects : Account for solvent (CDCl vs. DMSO-d) and concentration-induced shifts.
2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions .
Example :
Aromatic protons adjacent to the imine group may show deshielding (δ 7.8–8.2 ppm), distinguishable via COSY .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic systems?
Methodological Answer:
Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols) .
Isotope Labeling : Incorporate into the ester group to track hydrolysis pathways via MS .
Computational Analysis : Calculate activation energies (Gaussian 16) for proposed reaction mechanisms (e.g., nucleophilic acyl substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
